Cas no 1356447-69-2 (D-Methionine 1,1-Dimethylethyl Ester Hydrochloride)

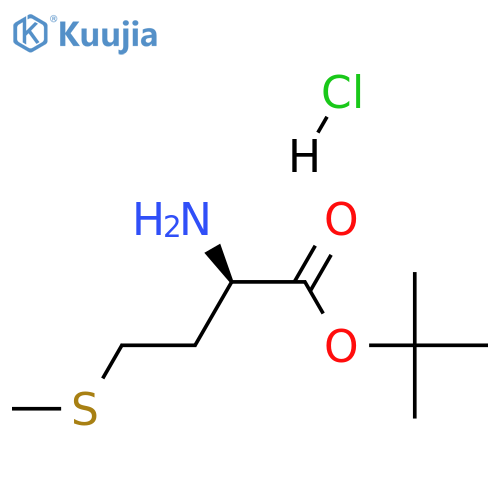

1356447-69-2 structure

商品名:D-Methionine 1,1-Dimethylethyl Ester Hydrochloride

CAS番号:1356447-69-2

MF:C9H20ClNO2S

メガワット:241.778600692749

CID:2086268

D-Methionine 1,1-Dimethylethyl Ester Hydrochloride 化学的及び物理的性質

名前と識別子

-

- D-Methionine 1,1-Dimethylethyl Ester Hydrochloride

- KZJQROCWHZGZBJ-OGFXRTJISA-N

-

- インチ: 1S/C9H19NO2S.ClH/c1-9(2,3)12-8(11)7(10)5-6-13-4;/h7H,5-6,10H2,1-4H3;1H/t7-;/m1./s1

- InChIKey: KZJQROCWHZGZBJ-OGFXRTJISA-N

- ほほえんだ: C(OC(C)(C)C)(=O)[C@H](N)CCSC.[H]Cl

D-Methionine 1,1-Dimethylethyl Ester Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M260490-1g |

D-Methionine 1,1-Dimethylethyl Ester Hydrochloride |

1356447-69-2 | 1g |

$ 170.00 | 2022-06-04 | ||

| TRC | M260490-10g |

D-Methionine 1,1-Dimethylethyl Ester Hydrochloride |

1356447-69-2 | 10g |

$ 1360.00 | 2022-06-04 | ||

| TRC | M260490-10000mg |

D-Methionine 1,1-Dimethylethyl Ester Hydrochloride |

1356447-69-2 | 10g |

$1642.00 | 2023-05-18 | ||

| TRC | M260490-1000mg |

D-Methionine 1,1-Dimethylethyl Ester Hydrochloride |

1356447-69-2 | 1g |

$207.00 | 2023-05-18 |

D-Methionine 1,1-Dimethylethyl Ester Hydrochloride 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

1356447-69-2 (D-Methionine 1,1-Dimethylethyl Ester Hydrochloride) 関連製品

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量